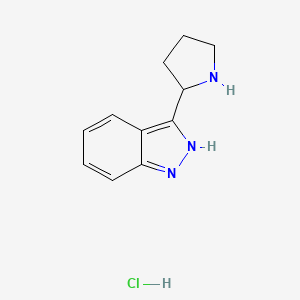
Ethyl 4-(4-methylpiperidin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-methylpiperidin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C20H25N3O3 and its molecular weight is 355.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Agents
Research on related pyridazine derivatives has shown that these compounds possess significant antimicrobial and antifungal properties. For instance, the synthesis and antimicrobial evaluation of new pyrimidine derivatives, including those related to the pyridazine structure, have been reported, demonstrating their utility against various microbial strains (Farag, Kheder, & Mabkhot, 2008). Similarly, pyrrolopyrazine derivatives, synthesized from key starting materials like ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate, have shown potential for novel antimicrobial applications (Voievudskyi, Astakhina, Kryshchyk, Petuhova, & Shyshkina, 2016).
Anticancer Agents
Alterations in the structure of related pyridazine and pyrazine derivatives have been studied for their impact on cytotoxicity and the inhibition of mitosis in cancer cells. Such modifications can significantly affect the compounds' effectiveness in vitro and in vivo, suggesting their potential as anticancer agents (Temple, Rener, Comber, & Waud, 1991).
Corrosion Inhibition
In the field of industrial chemistry, pyranpyrazole derivatives have been identified as effective corrosion inhibitors for mild steel, an essential component in the industrial pickling process. Their high efficiency, confirmed through various analytical methods, highlights the utility of these compounds in protecting metal surfaces against corrosion (Dohare, Ansari, Quraishi, & Obot, 2017).
Acetylcholinesterase Inhibitors
Pyridazine derivatives have been designed and synthesized as inhibitors of acetylcholinesterase (AChE), an enzyme involved in neurodegenerative diseases like Alzheimer's. Modifications in the pyridazine structure have led to significant improvements in AChE inhibitory activity, pointing to potential therapeutic applications (Contreras, Parrot, Sippl, Rival, & Wermuth, 2001).
Water Oxidation Catalysts
In the realm of environmental chemistry, pyridazine compounds have been explored as catalysts for water oxidation, a critical reaction for sustainable energy applications. Research into dinuclear complexes with pyridazine ligands has shown promising results in oxygen evolution, an essential process in artificial photosynthesis (Zong & Thummel, 2005).
Eigenschaften
IUPAC Name |
ethyl 1-(4-methylphenyl)-4-(4-methylpiperidin-1-yl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-4-26-20(25)19-17(22-11-9-15(3)10-12-22)13-18(24)23(21-19)16-7-5-14(2)6-8-16/h5-8,13,15H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZVDRQEVVZYCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCC(CC2)C)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

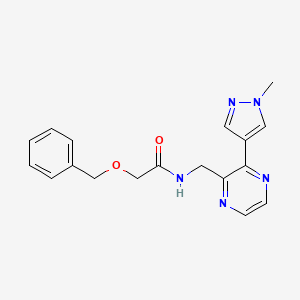
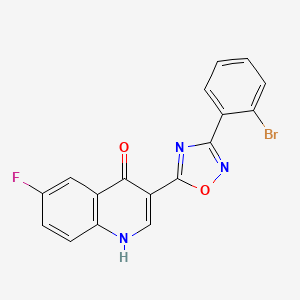
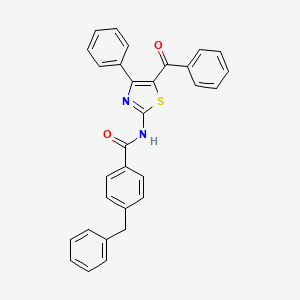
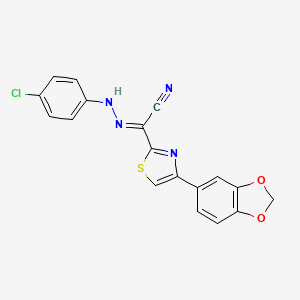
![5-[ethyl-(2,2,2-trifluoroacetyl)amino]naphthalene-1-sulfonyl Chloride](/img/structure/B2730211.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2730213.png)


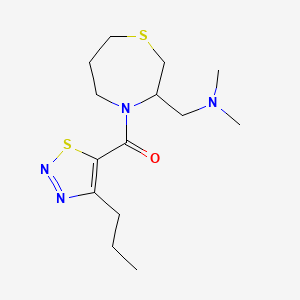
![1-(3-chloro-4-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2730222.png)
![6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B2730223.png)
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2730225.png)
